molecular formula C21H27N3O B5342097 1-(cyclobutylcarbonyl)-N-methyl-N-(quinolin-2-ylmethyl)piperidin-4-amine

1-(cyclobutylcarbonyl)-N-methyl-N-(quinolin-2-ylmethyl)piperidin-4-amine

Cat. No. B5342097
M. Wt: 337.5 g/mol
InChI Key: WJHKAFQDDCRIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclobutylcarbonyl)-N-methyl-N-(quinolin-2-ylmethyl)piperidin-4-amine, also known as CQMP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CQMP is a piperidine derivative that belongs to the class of quinoline-based compounds.

Scientific Research Applications

1-(cyclobutylcarbonyl)-N-methyl-N-(quinolin-2-ylmethyl)piperidin-4-amine has been studied for its potential therapeutic applications in various disease conditions. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta peptide accumulation and improve cognitive function. In Parkinson's disease, this compound has been found to protect dopaminergic neurons from oxidative stress and improve motor function.

Mechanism of Action

The mechanism of action of 1-(cyclobutylcarbonyl)-N-methyl-N-(quinolin-2-ylmethyl)piperidin-4-amine is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various cellular pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the suppression of oncogenes. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase leads to an increase in acetylcholine levels, which improves cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. This compound has also been found to inhibit angiogenesis, which is the process of forming new blood vessels. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta peptide accumulation, which is a hallmark of the disease. This compound has also been found to improve cognitive function by increasing acetylcholine levels in the brain.

Advantages and Limitations for Lab Experiments

1-(cyclobutylcarbonyl)-N-methyl-N-(quinolin-2-ylmethyl)piperidin-4-amine has several advantages for lab experiments. It is readily available in high purity and yield, making it easy to use in various assays. This compound has also been found to have low toxicity, making it safe for use in cell culture and animal studies. However, the limitations of this compound include its limited solubility in water, which may affect its bioavailability. This compound also has a short half-life in vivo, which may limit its therapeutic efficacy.

Future Directions

There are several future directions for research on 1-(cyclobutylcarbonyl)-N-methyl-N-(quinolin-2-ylmethyl)piperidin-4-amine. One area of interest is the development of more potent analogs of this compound with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of this compound in various disease conditions. Further studies are also needed to determine the optimal dosage and administration of this compound for therapeutic applications. Additionally, the potential side effects of this compound need to be thoroughly investigated to ensure its safety for human use.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various disease conditions. Its synthesis method has been optimized for large-scale production, making it readily available for scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action is not fully understood. However, further studies are needed to determine its optimal dosage, administration, and potential side effects for human use.

Synthesis Methods

The synthesis of 1-(cyclobutylcarbonyl)-N-methyl-N-(quinolin-2-ylmethyl)piperidin-4-amine involves the reaction of N-methylpiperidin-4-amine with cyclobutylcarbonyl chloride and quinoline-2-carbaldehyde in the presence of a base. The reaction yields this compound as a yellow solid with a high yield and purity. The synthesis method has been optimized for large-scale production, making this compound readily available for scientific research.

properties

IUPAC Name

cyclobutyl-[4-[methyl(quinolin-2-ylmethyl)amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-23(15-18-10-9-16-5-2-3-8-20(16)22-18)19-11-13-24(14-12-19)21(25)17-6-4-7-17/h2-3,5,8-10,17,19H,4,6-7,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHKAFQDDCRIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2C=C1)C3CCN(CC3)C(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.